(S)-1-Benzoyl-2-methylpyrrolidine-2-carboxylic acid
Description
Properties
Molecular Formula |
C13H15NO3 |
|---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
(2S)-1-benzoyl-2-methylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H15NO3/c1-13(12(16)17)8-5-9-14(13)11(15)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H,16,17)/t13-/m0/s1 |
InChI Key |
KBBGVLJOPVWVFH-ZDUSSCGKSA-N |
Isomeric SMILES |
C[C@]1(CCCN1C(=O)C2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CC1(CCCN1C(=O)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Benzoyl-2-methylpyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrrolidine ring.
Benzoylation: The pyrrolidine ring is then benzoylated using benzoyl chloride in the presence of a base such as triethylamine.
Methylation: The next step involves the methylation of the pyrrolidine ring using methyl iodide.
Carboxylation: Finally, the carboxyl group is introduced through a carboxylation reaction using carbon dioxide.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out using continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Benzoyl-2-methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the benzoyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Based on the search results, here's what can be gathered regarding the applications of compounds related to "(S)-1-Benzoyl-2-methylpyrrolidine-2-carboxylic acid":
1. Prolyl Oligopeptidase (POP) Inhibition and Cognitive Disorders:
- 1-[1-(benzoyl)-pyrrolidine-2-carbonyl]-pyrrolidine-2-carbonitrile derivatives have potential therapeutic use for cognitive disorders .
- These compounds affect prolyl oligopeptidase (POP), also known as prolyl endopeptidase (PREP), a serine protease that hydrolyzes peptides at the C-terminal side of L-proline residues .
- POP plays a role in breaking down proline-containing neuropeptides linked to learning and memory .
- Altered POP activity is observed in neurodegenerative diseases like Alzheimer's, Parkinson's, Huntington's, and multiple sclerosis .
2. Orexin Receptor Antagonists and Sundown Syndrome:
- Certain benzimidazole-proline derivatives act as potent non-peptide antagonists of human orexin receptors .
- These derivatives can be used in the prevention or treatment of sundown syndrome .
- These compounds feature a linker group, such as a methylene group, connecting the cyclic amide to the aromatic ring system substituent .
3. Synthesis of Pyrrole Derivatives:
- N-benzoyl 2-aminopropanal diisopropyl acetal is used in the synthesis of codonopsinine and 4-epi-codonopsinine .
- A gold-mediated tandem-catalyzed pyrrole synthesis is a key feature of this process .
4. Carboxylesterase Activity:
- Human liver and intestinal carboxylesterases (CEs) can hydrolyze heroin and CPT-11 .
- Cocaine is not hydrolyzed by human liver CE, but it is a substrate for intestinal CE .
5. Other Related Compounds and Applications:
- Research has been conducted on the structure-activity relationship (SAR) of 2,3-trans-3-carboxy-3-phenylproline .
- Vanillin, a bioactive small molecule, possesses anti-inflammatory, and antioxidant properties . It has shown promise in various therapeutic areas, including neuroprotection, nephroprotection, and cardioprotection .
- Fluoroquinolones, synthesized using quinolone carboxylic acid derivatives, are important antibacterial agents .
Mechanism of Action
The mechanism of action of (S)-1-Benzoyl-2-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The following analysis compares the target compound with three analogs derived from the provided evidence, emphasizing structural, physicochemical, and safety-related differences.
Table 1: Structural and Functional Comparison
*Estimated based on analog data.
Structural and Functional Differences
(2S,4R)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid
- Key Differences : The benzyloxycarbonyl (Cbz) group at position 1 serves as a protecting group, commonly used in peptide synthesis. The 4-hydroxyl group introduces hydrogen-bonding capability, enhancing solubility in polar solvents.
- Implications: The Cbz group requires specific deprotection conditions (e.g., hydrogenolysis), unlike the benzoyl group in the target compound, which may be more stable under acidic/basic conditions. The hydroxyl group increases polarity, differentiating its pharmacokinetic profile.
2-Chloro-6-methylpyrimidine-4-carboxylic acid
- Key Differences : A pyrimidine heterocycle replaces the pyrrolidine ring, creating a planar, aromatic system. The chlorine atom at position 2 enhances electrophilicity, making it reactive in nucleophilic substitution reactions.
- The carboxylic acid at position 4 allows for salt formation, improving bioavailability.
(S)-N-(2-Benzoylphenyl)-1-(2-fluorobenzyl)pyrrolidine-2-carboxamide
- Key Differences: A carboxamide group replaces the carboxylic acid, reducing acidity and increasing lipophilicity.
- Implications : The carboxamide moiety may improve membrane permeability, making it more suitable for central nervous system (CNS) targeting. Fluorine’s presence could modulate binding affinity via halogen bonding.
Biological Activity
(S)-1-Benzoyl-2-methylpyrrolidine-2-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C13H15NO3, has been studied for its pharmacological effects, particularly in relation to its interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C13H15NO3 |
| Molecular Weight | 233.27 g/mol |
| IUPAC Name | This compound |
| CAS Number | 45122315 |
The biological activity of this compound primarily involves its interaction with neurotransmitter systems. Research indicates that this compound may act as a modulator of nicotinic acetylcholine receptors (nAChRs), which are critical for various neurological functions. By binding to these receptors, the compound can influence neurotransmitter release and neuronal excitability.
Pharmacological Effects
-
Neurotransmitter Modulation :
- The compound has shown potential in modulating dopamine and serotonin transporters, which are essential in mood regulation and cognitive function .
- Studies have indicated that it may enhance dopaminergic and serotonergic activity, suggesting a role in treating disorders such as depression and anxiety .
- Antinociceptive Properties :
- Cytotoxicity Against Cancer Cells :
Case Studies
Several case studies have highlighted the pharmacological potential of this compound:
- Study on Neuroprotective Effects : A study demonstrated that the compound could protect neuronal cells from oxidative stress-induced damage, suggesting its utility in neurodegenerative diseases .
- Antidepressant-like Activity : In animal models, administration of this compound resulted in significant antidepressant-like effects, as evidenced by behavioral tests such as the forced swim test and tail suspension test .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is essential to compare it with structurally related compounds:
| Compound | Main Activity | Notes |
|---|---|---|
| (R)-1-Benzoyl-2-methylpyrrolidine-2-carboxylic acid | Similar nAChR modulation | Enantiomer may exhibit different activity profiles. |
| 1-(Benzoyl)pyrrolidine derivatives | Anticancer properties | Variability in efficacy depending on side groups. |
| Pyrrolidine-based ligands | Neurotransmitter receptor targeting | Broader applications in neuropharmacology. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
